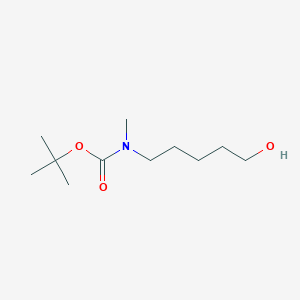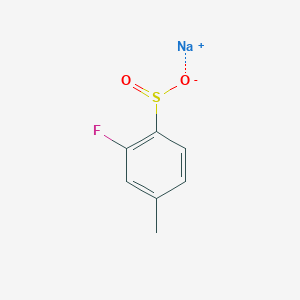
sodium 2-hydroxyethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium 2-hydroxyethane-1-sulfinate, also known as sodium isethionate, is the sodium salt of 2-hydroxyethane sulfonic acid (isethionic acid). It is used as a hydrophilic head group in washing-active surfactants, known as isethionates, due to its strong polarity and resistance to multivalent ions .
Synthesis Analysis
This compound is formed by the reaction of ethylene oxide with sodium hydrogen sulfite in aqueous solution . Sodium sulfinates have become popular due to their versatile reactivity. They are odorless, moisture-insensitive, easy-to-handle, and bench-stable .Chemical Reactions Analysis
Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical and Chemical Properties Analysis
This compound is a colorless, free-flowing, non-hygroscopic solid, which dissolves readily in water and has good biodegradability . Due to the method of synthesis, samples often contain traces of sodium sulfite or sodium hydrogen sulfite .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of sodium 2-hydroxyethane-1-sulfinate can be achieved through the reaction of ethylene oxide with sodium bisulfite.", "Starting Materials": [ "Ethylene oxide", "Sodium bisulfite", "Sodium hydroxide", "Water" ], "Reaction": [ "Prepare a solution of sodium bisulfite in water.", "Add ethylene oxide dropwise to the solution while stirring.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Dissolve the crude product in water and adjust the pH to 7-8 using sodium hydroxide.", "Filter the solution to remove any remaining solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the final product, sodium 2-hydroxyethane-1-sulfinate." ] } | |
CAS-Nummer |
43166-41-2 |
Molekularformel |
C2H5NaO3S |
Molekulargewicht |
132.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




